molecular formula C7H11IO4 B14379626 Acetic acid;2-(3-iodoprop-2-ynoxy)ethanol CAS No. 89588-87-4

Acetic acid;2-(3-iodoprop-2-ynoxy)ethanol

Cat. No.: B14379626
CAS No.: 89588-87-4
M. Wt: 286.06 g/mol
InChI Key: VCVUBCXRRXCCJJ-UHFFFAOYSA-N
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Description

Acetic acid;2-(3-iodoprop-2-ynoxy)ethanol is an organic compound that combines the properties of acetic acid and 2-(3-iodoprop-2-ynoxy)ethanol This compound is of interest due to its unique structure, which includes an iodine atom, a propynyl group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(3-iodoprop-2-ynoxy)ethanol typically involves multiple steps. One common method starts with the iodination of propargyl alcohol to form 3-iodoprop-2-yn-1-ol. This intermediate is then reacted with ethylene oxide under basic conditions to yield 2-(3-iodoprop-2-ynoxy)ethanol. Finally, the compound is esterified with acetic acid to produce the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-(3-iodoprop-2-ynoxy)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding a less reactive compound.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium tert-butoxide.

Major Products

    Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

    Reduction: Yields deiodinated alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;2-(3-iodoprop-2-ynoxy)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to form covalent bonds with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for iodinated compounds used in imaging and diagnostics.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of acetic acid;2-(3-iodoprop-2-ynoxy)ethanol involves its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation. The iodine atom and the propynyl group play crucial roles in these reactions, facilitating the formation of covalent bonds with target molecules. This reactivity makes the compound useful in modifying biological molecules and synthesizing complex organic structures.

Comparison with Similar Compounds

Similar Compounds

    Iodopropynyl butylcarbamate: Another iodinated compound with antifungal properties, used in paints and coatings.

    2-iodoethanol: A simpler iodinated alcohol used in organic synthesis.

    Propargyl alcohol: The precursor to 3-iodoprop-2-yn-1-ol, used in various chemical reactions.

Uniqueness

Acetic acid;2-(3-iodoprop-2-ynoxy)ethanol is unique due to its combination of an acetic acid ester and an iodinated propynyl group. This structure imparts distinct reactivity and potential applications that are not shared by simpler iodinated compounds. Its ability to undergo multiple types of reactions and form covalent bonds with biological molecules makes it a valuable tool in research and industry.

Properties

CAS No.

89588-87-4

Molecular Formula

C7H11IO4

Molecular Weight

286.06 g/mol

IUPAC Name

acetic acid;2-(3-iodoprop-2-ynoxy)ethanol

InChI

InChI=1S/C5H7IO2.C2H4O2/c6-2-1-4-8-5-3-7;1-2(3)4/h7H,3-5H2;1H3,(H,3,4)

InChI Key

VCVUBCXRRXCCJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(COCC#CI)O

Origin of Product

United States

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